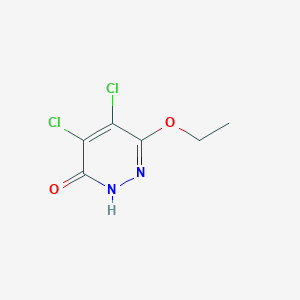
Butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl methacrylate butyl methacrylate methacrylic acid polymer is a copolymer composed of methyl methacrylate, butyl methacrylate, and methacrylic acid. This polymer is known for its excellent mechanical properties, chemical resistance, and versatility in various applications. It is widely used in the production of coatings, adhesives, and medical devices due to its durability and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl methacrylate butyl methacrylate methacrylic acid polymer typically involves free-radical polymerization. The monomers, methyl methacrylate, butyl methacrylate, and methacrylic acid, are polymerized in the presence of a free-radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like toluene or ethyl acetate at elevated temperatures (around 60-80°C) under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this polymer often employs bulk or solution polymerization techniques. In bulk polymerization, the monomers and initiator are mixed and polymerized without any solvent, resulting in a high-purity product. Solution polymerization, on the other hand, involves dissolving the monomers and initiator in a solvent, which helps control the reaction temperature and viscosity .
Chemical Reactions Analysis
Types of Reactions
Methyl methacrylate butyl methacrylate methacrylic acid polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions are less common but can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions, particularly at the methacrylic acid units, where the carboxyl group can be modified
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like amines or alcohols under mild conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides
Scientific Research Applications
Methyl methacrylate butyl methacrylate methacrylic acid polymer has a wide range of scientific research applications:
Chemistry: Used as a matrix for the encapsulation of quantum dots and other nanoparticles.
Biology: Employed in the development of biocompatible coatings for medical implants.
Medicine: Utilized in drug delivery systems and as a component in dental materials.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants .
Mechanism of Action
The polymer exerts its effects through its unique molecular structure, which provides excellent mechanical strength and chemical resistance. The methacrylic acid units in the polymer can form hydrogen bonds with other molecules, enhancing its adhesive properties. The butyl methacrylate units contribute to the flexibility and toughness of the polymer, while the methyl methacrylate units provide rigidity and stability .
Comparison with Similar Compounds
Similar Compounds
Poly(methyl methacrylate): Known for its transparency and rigidity but lacks the flexibility provided by butyl methacrylate.
Poly(butyl methacrylate): Offers greater flexibility but lower mechanical strength compared to the copolymer.
Poly(methacrylic acid): Provides excellent adhesion but lacks the mechanical properties of the copolymer
Uniqueness
Methyl methacrylate butyl methacrylate methacrylic acid polymer is unique due to its balanced combination of rigidity, flexibility, and adhesive properties. This makes it suitable for a wide range of applications, from medical devices to industrial coatings .
Properties
CAS No. |
113041-34-2 |
|---|---|
Molecular Formula |
C17H28O6 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H14O2.C5H8O2.C4H6O2/c1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3;1-3(2)4(5)6/h2,4-6H2,1,3H3;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI Key |
AFWQKFIHPQKBTK-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.CC(=C)C(=O)OC |
Canonical SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.CC(=C)C(=O)OC |
Key on ui other cas no. |
28262-63-7 |
Synonyms |
Dianal BR-116 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]phenyl] dihydrogen phosphate](/img/structure/B38208.png)













